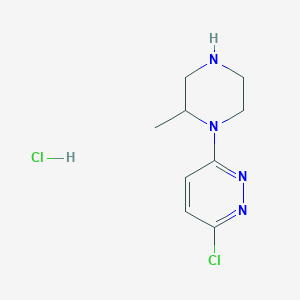
3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride is a chemical compound with the molecular formula C9H14Cl2N4. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride typically involves the reaction of 3,6-dichloropyridazine with 2-methylpiperazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated and purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and batch processing .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the compound .
Aplicaciones Científicas De Investigación
3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine
- 6-(2-Methylpiperazin-1-yl)pyridazine
- 3-Chloro-6-(piperazin-1-yl)pyridazine
Uniqueness
3-Chloro-6-(2-methylpiperazin-1-yl)pyridazine hydrochloride is unique due to the presence of both the chloro and 2-methylpiperazinyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H14Cl2N4 |
|---|---|
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
3-chloro-6-(2-methylpiperazin-1-yl)pyridazine;hydrochloride |
InChI |
InChI=1S/C9H13ClN4.ClH/c1-7-6-11-4-5-14(7)9-3-2-8(10)12-13-9;/h2-3,7,11H,4-6H2,1H3;1H |
Clave InChI |
VVYCWUORORSHHV-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1C2=NN=C(C=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















